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molecular formula Hg B1253938 Mercury-204

Mercury-204

Cat. No. B1253938
M. Wt: 203.973494 g/mol
InChI Key: QSHDDOUJBYECFT-AKLPVKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04163754

Procedure details

7.3 g of triethylenetetramine (0.05 mol) in 30 ml. of toluene was heated to 75° C. and a mixture of 5.3 g of sodium carbonate and 67.3 g of perfluorodecenyloxybenzene sulfonyl chloride was added over a period of 20 minutes while maintaining the temperature at 80° C. After half an hour of further reaction at 80°-90° C., the reaction mixture was stripped of solvent to a temperature of 150° C. and 45 mm mercury pressure. There was then added 16.4 g of behenic acid (0.05 mol) and 30 ml. of toluene and the mixture was reacted at 115°-120° C. until 0.05 mol of water had evolved (11/4 hours). The solvent was then stripped to a temperature of 100° C. and 30 mm. mercury pressure to yield the product, triethylenetetramine bis-(perfluorodecenyloxybenzene sulfonamide) monobehenamide, a tan, hard solid with good oil, water and soil repellancy.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
perfluorodecenyloxybenzene sulfonyl chloride
Quantity
67.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0.05 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10].C(=O)([O-])[O-].[Na+].[Na+].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27](Cl)(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[Hg:61].[C:62]([OH:85])(=O)[CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH3:83].O>C1(C)C=CC=CC=1>[Hg:61].[C:62]([NH2:1])(=[O:85])[CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH3:83].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27]([NH2:1])(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27]([NH2:1])(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10] |f:1.2.3,10.11.12.13|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
NCCNCCNCCN
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
perfluorodecenyloxybenzene sulfonyl chloride
Quantity
67.3 g
Type
reactant
Smiles
FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)Cl)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Hg]
Step Four
Name
Quantity
16.4 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
Step Five
Name
Quantity
0.05 mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
After half an hour of further reaction at 80°-90° C.
CUSTOM
Type
CUSTOM
Details
(11/4 hours)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was then stripped to a temperature of 100° C. and 30 mm

Outcomes

Product
Name
Type
product
Smiles
[Hg]
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)N.FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)N)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F.FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)N)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F.NCCNCCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04163754

Procedure details

7.3 g of triethylenetetramine (0.05 mol) in 30 ml. of toluene was heated to 75° C. and a mixture of 5.3 g of sodium carbonate and 67.3 g of perfluorodecenyloxybenzene sulfonyl chloride was added over a period of 20 minutes while maintaining the temperature at 80° C. After half an hour of further reaction at 80°-90° C., the reaction mixture was stripped of solvent to a temperature of 150° C. and 45 mm mercury pressure. There was then added 16.4 g of behenic acid (0.05 mol) and 30 ml. of toluene and the mixture was reacted at 115°-120° C. until 0.05 mol of water had evolved (11/4 hours). The solvent was then stripped to a temperature of 100° C. and 30 mm. mercury pressure to yield the product, triethylenetetramine bis-(perfluorodecenyloxybenzene sulfonamide) monobehenamide, a tan, hard solid with good oil, water and soil repellancy.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
perfluorodecenyloxybenzene sulfonyl chloride
Quantity
67.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0.05 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10].C(=O)([O-])[O-].[Na+].[Na+].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27](Cl)(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[Hg:61].[C:62]([OH:85])(=O)[CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH3:83].O>C1(C)C=CC=CC=1>[Hg:61].[C:62]([NH2:1])(=[O:85])[CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH3:83].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27]([NH2:1])(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27]([NH2:1])(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10] |f:1.2.3,10.11.12.13|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
NCCNCCNCCN
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
perfluorodecenyloxybenzene sulfonyl chloride
Quantity
67.3 g
Type
reactant
Smiles
FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)Cl)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Hg]
Step Four
Name
Quantity
16.4 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
Step Five
Name
Quantity
0.05 mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
After half an hour of further reaction at 80°-90° C.
CUSTOM
Type
CUSTOM
Details
(11/4 hours)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was then stripped to a temperature of 100° C. and 30 mm

Outcomes

Product
Name
Type
product
Smiles
[Hg]
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)N.FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)N)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F.FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)N)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F.NCCNCCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04163754

Procedure details

7.3 g of triethylenetetramine (0.05 mol) in 30 ml. of toluene was heated to 75° C. and a mixture of 5.3 g of sodium carbonate and 67.3 g of perfluorodecenyloxybenzene sulfonyl chloride was added over a period of 20 minutes while maintaining the temperature at 80° C. After half an hour of further reaction at 80°-90° C., the reaction mixture was stripped of solvent to a temperature of 150° C. and 45 mm mercury pressure. There was then added 16.4 g of behenic acid (0.05 mol) and 30 ml. of toluene and the mixture was reacted at 115°-120° C. until 0.05 mol of water had evolved (11/4 hours). The solvent was then stripped to a temperature of 100° C. and 30 mm. mercury pressure to yield the product, triethylenetetramine bis-(perfluorodecenyloxybenzene sulfonamide) monobehenamide, a tan, hard solid with good oil, water and soil repellancy.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
perfluorodecenyloxybenzene sulfonyl chloride
Quantity
67.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0.05 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10].C(=O)([O-])[O-].[Na+].[Na+].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27](Cl)(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[Hg:61].[C:62]([OH:85])(=O)[CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH3:83].O>C1(C)C=CC=CC=1>[Hg:61].[C:62]([NH2:1])(=[O:85])[CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH3:83].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27]([NH2:1])(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27]([NH2:1])(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10] |f:1.2.3,10.11.12.13|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
NCCNCCNCCN
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
perfluorodecenyloxybenzene sulfonyl chloride
Quantity
67.3 g
Type
reactant
Smiles
FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)Cl)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Hg]
Step Four
Name
Quantity
16.4 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
Step Five
Name
Quantity
0.05 mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
After half an hour of further reaction at 80°-90° C.
CUSTOM
Type
CUSTOM
Details
(11/4 hours)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was then stripped to a temperature of 100° C. and 30 mm

Outcomes

Product
Name
Type
product
Smiles
[Hg]
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)N.FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)N)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F.FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)N)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F.NCCNCCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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